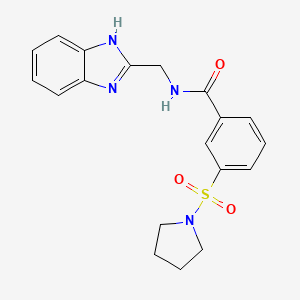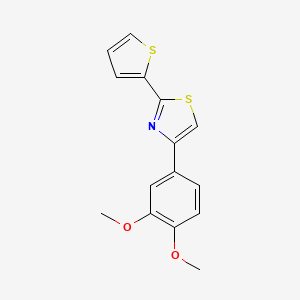![molecular formula C22H21N5O3S B1223910 (E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B1223910.png)
(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzenesulfonyl)-3-[2-(4-methyl-1-piperazinyl)-4-oxo-3-pyrido[1,2-a]pyrimidinyl]-2-propenenitrile is a N-arylpiperazine.
Scientific Research Applications
Histamine H4 Receptor Ligand Research
A study by Altenbach et al. (2008) focused on synthesizing a series of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). These compounds, including a similar structure with a 4-methylpiperazin-1-yl group, showed potential for use as anti-inflammatory agents and in pain management, indicating the relevance of similar compounds in therapeutic applications (Altenbach et al., 2008).
Synthesis of Diverse Heterocyclic Compounds
Farag et al. (2011) and Darweesh et al. (2016) explored the synthesis of various azole, pyrimidine, pyran, and benzo/naphtho(b)furan derivatives, including compounds with structures analogous to the chemical . These studies contribute to the understanding of chemical reactions and structures in the context of pharmaceutical and synthetic chemistry (Farag et al., 2011); (Darweesh et al., 2016).
Potential Therapeutic Applications
The research by Mohamed et al. (2011) on 2,4-disubstituted pyrimidine derivatives, including compounds with a 4-methylpiperazin-1-yl group, highlights their dual activity as cholinesterase and amyloid-β (Aβ)-aggregation inhibitors. This suggests potential applications in Alzheimer's disease therapy (Mohamed et al., 2011).
Antibacterial Activity
Merugu et al. (2010) and Alsaedi et al. (2019) examined the antibacterial properties of benzyl piperazine and pyrazolopyrimidine derivatives, respectively, including structures related to the chemical of interest. These studies contribute to the field of antimicrobial research, indicating the potential of such compounds in developing new antibiotics (Merugu et al., 2010); (Alsaedi et al., 2019).
Antiproliferative Activity Against Cancer Cell Lines
Pogorzelska et al. (2017) demonstrated that benzenesulfonylguanidine derivatives, modified by 4-methylpiperazine, inhibit the growth of various human cancer cell lines. This suggests potential applications in cancer therapy (Pogorzelska et al., 2017).
Synthesis of Pyridine Derivatives
Mishriky and Moustafa (2013) synthesized 2-(4-Methylpiperazin-1-yl)-4-phenyl-6-(thiophen-2-yl)-pyridine-3-carbonitrile, a compound structurally related to the chemical , illustrating the diverse synthetic applications of such compounds in organic chemistry (Mishriky & Moustafa, 2013).
properties
Product Name |
(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
|---|---|
Molecular Formula |
C22H21N5O3S |
Molecular Weight |
435.5 g/mol |
IUPAC Name |
(E)-2-(benzenesulfonyl)-3-[2-(4-methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile |
InChI |
InChI=1S/C22H21N5O3S/c1-25-11-13-26(14-12-25)21-19(22(28)27-10-6-5-9-20(27)24-21)15-18(16-23)31(29,30)17-7-3-2-4-8-17/h2-10,15H,11-14H2,1H3/b18-15+ |
InChI Key |
CFFGQTVSSJLVLZ-OBGWFSINSA-N |
Isomeric SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)/C=C(\C#N)/S(=O)(=O)C4=CC=CC=C4 |
Canonical SMILES |
CN1CCN(CC1)C2=C(C(=O)N3C=CC=CC3=N2)C=C(C#N)S(=O)(=O)C4=CC=CC=C4 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(5-bromo-8-quinolinyl)-5-[(4-chloro-1-pyrazolyl)methyl]-2-furancarboxamide](/img/structure/B1223827.png)
![N2-phenyl-6-[[(1-phenyl-5-tetrazolyl)thio]methyl]-1,3,5-triazine-2,4-diamine](/img/structure/B1223828.png)
![1-(2-Chloro-10-phenothiazinyl)-2-[(1-methyl-5-tetrazolyl)thio]ethanone](/img/structure/B1223829.png)
![4-methoxy-N-[2-[(4-nitrophenyl)methylthio]-4-oxo-3-quinazolinyl]benzamide](/img/structure/B1223832.png)
![N-[5-(4-tert-butylphenyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B1223834.png)
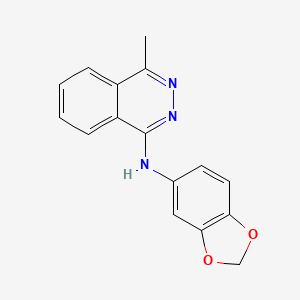
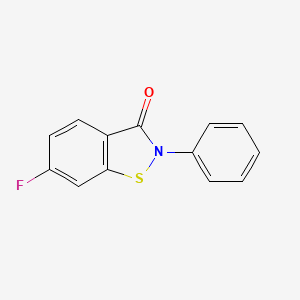
![N-[2-(propan-2-ylamino)-1,3-benzodioxol-2-yl]carbamic acid ethyl ester](/img/structure/B1223837.png)
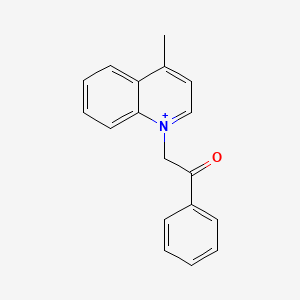
![2-[(2E)-2-(1,4-dimethylquinolin-2-ylidene)ethylidene]propanedinitrile](/img/structure/B1223841.png)
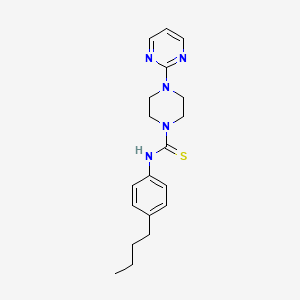
![5-bromo-N-[2-(4-morpholinyl)-5-(trifluoromethyl)phenyl]-3-pyridinecarboxamide](/img/structure/B1223846.png)
